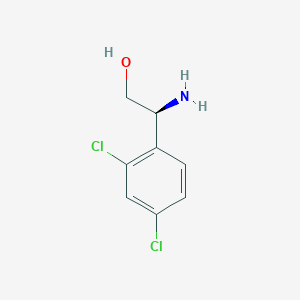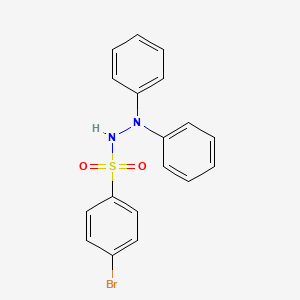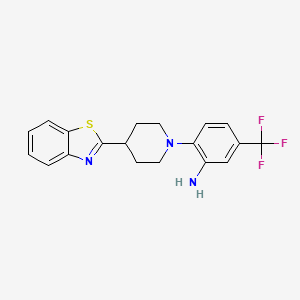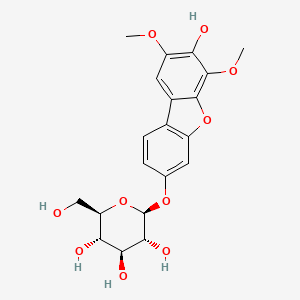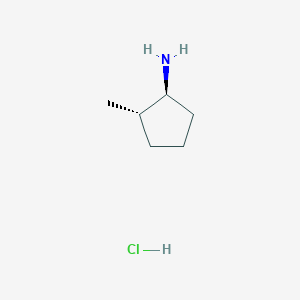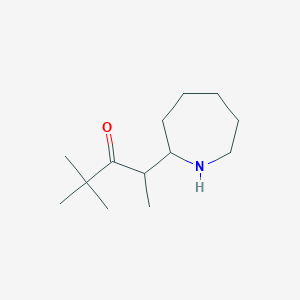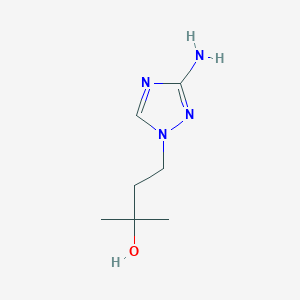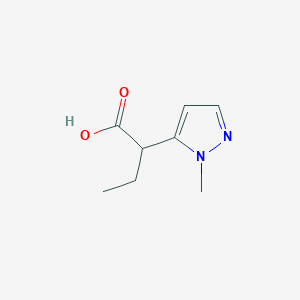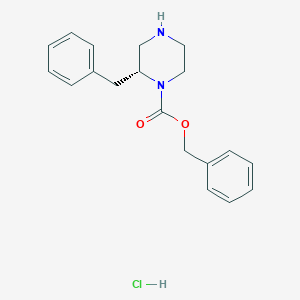
(R)-1-N-CBZ-2-BENZYLPIPERAZINE hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-N-CBZ-2-BENZYLPIPERAZINE hydrochloride is an organic compound that is often used as a reagent in organic synthesis. It is a chiral compound, meaning it has optical properties due to its specific three-dimensional arrangement. This compound is typically a white to light yellow solid powder that is stable at room temperature and soluble in water but has low solubility in organic solvents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of ®-1-N-CBZ-2-BENZYLPIPERAZINE hydrochloride generally involves the reaction of piperazine with a Cbz-protected amino carbinol in the presence of hydrochloric acid. This reaction leads to the formation of the ®-1-Cbz-3-aminopyrrolidine intermediate, which is then treated with hydrogen chloride acid or other acids to obtain the final hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: ®-1-N-CBZ-2-BENZYLPIPERAZINE hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
®-1-N-CBZ-2-BENZYLPIPERAZINE hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the synthesis of other compounds and as a deprotection reagent to remove an amine protecting group.
Biology: Utilized in the study of chiral compounds and their interactions with biological systems.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and chiral catalysts.
Industry: Employed in the production of various organic compounds and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of ®-1-N-CBZ-2-BENZYLPIPERAZINE hydrochloride involves its interaction with specific molecular targets and pathways. As a chiral compound, it can interact with other chiral molecules in a stereospecific manner, influencing the outcome of chemical reactions. Its role as a deprotection reagent involves the removal of protecting groups from amine groups, facilitating further chemical transformations.
Comparaison Avec Des Composés Similaires
- ®-1-Cbz-3-Aminopyrrolidine hydrochloride
- ®-3-Amino-1-carbobenzoxypyrrolidine hydrochloride
- ®-benzyl 3-aminopyrrolidine-1-carboxylate hydrochloride
Comparison: ®-1-N-CBZ-2-BENZYLPIPERAZINE hydrochloride is unique in its specific chiral structure and its use as a deprotection reagent. Compared to similar compounds, it offers distinct advantages in terms of its stability, solubility, and reactivity in organic synthesis. Its optical properties also make it valuable for research in chiral chemistry and related fields .
Propriétés
Numéro CAS |
1217666-92-6 |
|---|---|
Formule moléculaire |
C19H23ClN2O2 |
Poids moléculaire |
346.8 g/mol |
Nom IUPAC |
benzyl (2R)-2-benzylpiperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C19H22N2O2.ClH/c22-19(23-15-17-9-5-2-6-10-17)21-12-11-20-14-18(21)13-16-7-3-1-4-8-16;/h1-10,18,20H,11-15H2;1H/t18-;/m1./s1 |
Clé InChI |
SRMNSSCOEASXSF-GMUIIQOCSA-N |
SMILES isomérique |
C1CN([C@@H](CN1)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3.Cl |
SMILES canonique |
C1CN(C(CN1)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-amino-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3]diazin-6-one](/img/structure/B13075962.png)
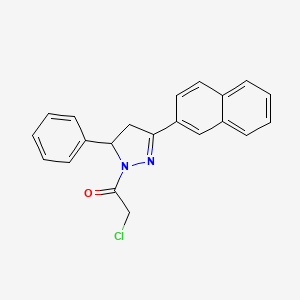
![4-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13075976.png)
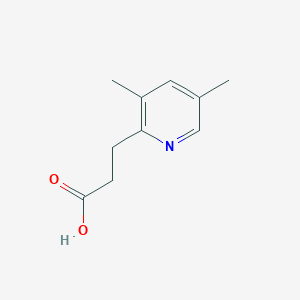
![N-[2-(Methylamino)propyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13075985.png)
![1-[(6-Methylpyridin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13075988.png)
